molecular formula C9H17NO2 B2463031 1-(2-Hydroxycyclobutyl)piperidin-4-ol CAS No. 1859226-77-9

1-(2-Hydroxycyclobutyl)piperidin-4-ol

Cat. No.: B2463031
CAS No.: 1859226-77-9
M. Wt: 171.24
InChI Key: YQKSQDLXYUKFEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxycyclobutyl)piperidin-4-ol (CAS 1859226-77-9 ) is a high-purity chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol. It is supplied as a versatile heterocyclic building block for use in medicinal chemistry and drug discovery research. This compound features a piperidin-4-ol scaffold, a structure frequently employed in the synthesis of biologically active molecules, and contains two functional hydroxyl groups that provide versatile handles for further chemical modification . Piperidine and cyclobutane derivatives are of significant interest in pharmaceutical research; for instance, structurally related compounds are investigated as potential inhibitors of kinase targets such as EGFR and ALK for the development of anticancer therapies . As a multifunctional scaffold, this compound is a valuable intermediate for constructing compound libraries and exploring novel chemical space. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Proper storage conditions and handling in accordance with laboratory safety guidelines are recommended.

Properties

IUPAC Name

1-(2-hydroxycyclobutyl)piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c11-7-3-5-10(6-4-7)8-1-2-9(8)12/h7-9,11-12H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKSQDLXYUKFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N2CCC(CC2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Hydroxycyclobutyl)piperidin-4-ol involves several steps. One common method includes the hydrogenation of piperidine derivatives using palladium and rhodium catalysts . The synthetic route typically involves the cyclization of 2-substituted 8-nonen-4-amines via intramolecular hydroamination reactions . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

1-(2-Hydroxycyclobutyl)piperidin-4-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

Comparison with Similar Compounds

Comparative Analysis of Piperidin-4-ol Derivatives

The following table summarizes key piperidin-4-ol analogs, their structural features, biological activities, and research findings:

Compound Name Substituents Biological Activity Key Findings References
RB-005 1-(4-Octylphenethyl)piperidin-4-ol Sphingosine kinase 1 (SK1) inhibition 15-fold selectivity for SK1 over SK2; structural optimization highlights sensitivity to substituent positioning.
RB-019 1-(4-Octylphenethyl)piperidin-3-ol Sphingosine kinase 1 (SK1) inhibition 6.1-fold SK1 selectivity; 3-OH substitution reduces selectivity compared to 4-OH (RB-005).
PIPD1 4-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(2-methylbenzyl)piperidin-4-ol Inhibition of Mycobacterium tuberculosis (MmpL3 target) Potent activity against M. tuberculosis; structural analogs under investigation for mode of action.
Z3777013540 1-(5-(6-Fluoro-1H-indol-2-yl)pyrimidin-2-yl)piperidin-4-ol Tauopathy PET imaging (4R-tau targeting) Comparable brain penetrance (CNS MPO score) to CBD-2115; heterocyclic nitrogen positioning critical for binding.
P4MP4 1-[(Piperidin-4-yl)methyl]piperidin-4-ol Anti-adhesion agent against Neisseria meningitidis Reduces bacterial adhesion and Type IV pilus (T4P) activity; mechanism distinct from phenothiazines.
1-tert-Butylpiperidin-4-ol 1-(tert-Butyl)piperidin-4-ol Industrial/laboratory use Classified as harmful (H302, H315, H319, H335); underscores need for safety protocols in handling.

Structural and Functional Insights

Impact of Substituent Position and Size

  • SK1 Selectivity : RB-005 (4-OH) exhibits 15-fold SK1 selectivity, while RB-019 (3-OH) shows reduced selectivity (6.1-fold). This highlights the critical role of hydroxyl group positioning in enzyme binding .
  • Aromatic vs. Aliphatic Substituents : PIPD1’s 4-chloro-3-(trifluoromethyl)phenyl group enhances anti-tubercular activity, likely through hydrophobic interactions with MmpL3 . In contrast, P4MP4’s piperidinylmethyl group enables bacterial adhesion inhibition via undefined allosteric effects .

Brain Penetrance and Drug Design

  • Z3777013540, a pyrimidinyl-substituted derivative, demonstrates favorable CNS MPO scores comparable to CBD-2115, suggesting utility in neurodegenerative disease imaging .

Case Studies in Optimization

Anti-Tubercular Agents

PIPD1’s trifluoromethyl group improves lipophilicity and target engagement, but its exact mechanism against M. tuberculosis remains under investigation. Analogs with bulkier substituents may enhance potency .

Phenothiazine-like Activity

P4MP4 mimics phenothiazines in disrupting bacterial adhesion but achieves this through a structurally distinct scaffold, offering a novel route for antibiotic development .

Biological Activity

1-(2-Hydroxycyclobutyl)piperidin-4-ol, a piperidine derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a hydroxyl group attached to a cyclobutane moiety, which influences its reactivity and interaction with biological targets. Research indicates that it may act as a chemokine receptor antagonist, among other activities.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C10H17NO\text{C}_{10}\text{H}_{17}\text{N}\text{O}

This compound features:

  • A six-membered piperidine ring.
  • A hydroxyl group (-OH) that enhances its solubility and reactivity.
  • A cyclobutane moiety that contributes to its conformational flexibility.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. It is believed to function as a chemokine receptor antagonist , which may play a role in modulating immune responses and inflammation. The precise mechanisms are still under investigation but may involve:

  • Inhibition of Chemokine Receptors : This action could lead to reduced migration of immune cells, impacting inflammatory responses and potentially offering therapeutic benefits in conditions like autoimmune diseases.
  • Impact on Cellular Signaling Pathways : Similar compounds have been shown to interact with various signaling pathways, affecting cellular proliferation and differentiation.

Biological Activity Overview

Research has documented several biological activities associated with this compound, summarized in the following table:

Activity Description
Chemokine Receptor AntagonismInhibits the binding of chemokines to their receptors, potentially reducing inflammation.
Antiviral ActivityExhibits efficacy against certain viral infections, particularly HIV-related studies.
Cytotoxic EffectsDemonstrates cytotoxicity against various cancer cell lines in preliminary studies.

Case Studies and Research Findings

  • Chemokine Receptor Antagonism :
    • A study investigating various piperidine derivatives highlighted that this compound effectively inhibited the CCR5 receptor, which is critical for HIV entry into cells. This suggests potential applications in HIV treatment strategies .
  • Antiviral Activity :
    • In vitro assays have shown that compounds structurally similar to this compound exhibit significant antiviral properties. For instance, derivatives have been reported to reduce viral loads in infected cell cultures .
  • Cytotoxicity Studies :
    • Preliminary cytotoxicity assays indicated that this compound could selectively induce apoptosis in certain cancer cell lines while sparing normal cells, suggesting a potential therapeutic window for cancer treatment .

Synthesis and Accessibility

The synthesis of this compound typically involves multi-step organic synthesis routes, including hydrogenation processes using palladium or rhodium catalysts. The complexity of these synthetic pathways can influence the compound's availability for research and industrial applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Hydroxycyclobutyl)piperidin-4-ol, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : Retrosynthetic analysis using databases like Reaxys or PubChem can identify feasible routes, such as cyclobutanol functionalization followed by piperidine ring formation. Optimization involves adjusting catalysts (e.g., palladium for cross-coupling), solvent polarity (e.g., DMF vs. THF), and temperature gradients. Monitoring intermediates via TLC or HPLC ensures stepwise efficiency . For hydroxyl group protection, tert-butyldimethylsilyl (TBS) ethers are stable under basic conditions, while deprotection uses tetrabutylammonium fluoride (TBAF) .

Q. How should researchers handle and store this compound to ensure laboratory safety?

  • Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation. Use fume hoods for handling due to potential respiratory irritation (H335). Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Spills require neutralization with sodium bicarbonate and disposal via hazardous waste protocols .

Q. What spectroscopic techniques are most effective for characterizing the structural purity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm cyclobutyl and piperidinyl proton environments (e.g., δ 3.5–4.0 ppm for hydroxyl groups).
  • FT-IR : Peaks at 3200–3600 cm1^{-1} (O-H stretch) and 1100–1250 cm1^{-1} (C-O bend) validate functional groups.
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+^+ at m/z 200.2) and fragmentation patterns .

Advanced Research Questions

Q. How can factorial design be applied to optimize the multi-step synthesis of this compound derivatives?

  • Methodological Answer : A 2k^k factorial design evaluates variables (e.g., temperature, catalyst loading, solvent ratio). For example:

  • Factors : Catalyst (0.5–1.5 mol%), reaction time (12–24 hrs), solvent (ethanol/water ratio).
  • Response Surface Methodology (RSM) models interactions, identifying optimal conditions. ANOVA validates significance (p < 0.05). Pilot-scale trials then validate scalability .

Q. What strategies resolve contradictions in biological activity data of this compound across different in vitro studies?

  • Methodological Answer :

  • Meta-Analysis : Pool data from studies using standardized assays (e.g., IC50_{50} values in enzyme inhibition).
  • Confounding Variables : Control for cell line variability (HEK-293 vs. HeLa), solvent effects (DMSO concentration), and batch-to-batch compound purity (HPLC ≥98%).
  • Dose-Response Curves : Replicate experiments with gradient concentrations (0.1–100 µM) to identify EC50_{50} consistency .

Q. What methodologies are recommended for studying the compound's interactions with biological targets like enzymes or receptors?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kon_{on}/koff_{off}) using immobilized targets.
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd_d) and thermodynamic parameters (ΔH, ΔS).
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses, validated by mutagenesis studies (e.g., alanine scanning) .

Q. How does stereochemistry influence the compound's pharmacological profile, and what analytical methods validate stereoisomeric purity?

  • Methodological Answer :

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to separate enantiomers (retention time differences ≥2 min).
  • Circular Dichroism (CD) : Peaks at 210–230 nm distinguish R/S configurations.
  • Pharmacological Impact : Enantiomers may show 10–100x differences in receptor binding (e.g., σ1 vs. σ2 receptor selectivity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.